molecular formula C13H9FO2 B1341142 5-Fluoro-2-phenylbenzoic acid CAS No. 926219-69-4

5-Fluoro-2-phenylbenzoic acid

Cat. No.: B1341142
CAS No.: 926219-69-4
M. Wt: 216.21 g/mol
InChI Key: UMKQVJNACDJQQK-UHFFFAOYSA-N
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Description

Historical Perspective of Fluorine in Organic and Medicinal Chemistry

The journey of fluorine in chemistry is a tale of scientific perseverance. Early attempts to isolate elemental fluorine in the 19th century were fraught with danger due to its extreme reactivity and the toxicity of precursor compounds like hydrofluoric acid. rsc.org It was not until 1886 that Henri Moissan successfully isolated fluorine, an achievement that earned him a Nobel Prize. wikipedia.orgnumberanalytics.com

The large-scale production of fluorine began during World War II for the Manhattan Project. wikipedia.org Following this, the mid-20th century saw the rise of organofluorine chemistry with the commercialization of iconic products like Freon refrigerants and Teflon. wikipedia.org In the late 1950s, the introduction of fluorine into steroid molecules marked its entry into medicinal chemistry. nih.gov Since then, the strategic incorporation of fluorine has become a common practice in drug design, enhancing properties like metabolic stability and binding affinity. nih.govrsc.org Today, approximately 20% of all pharmaceuticals contain fluorine, including blockbuster drugs that treat a range of conditions from depression to high cholesterol. rsc.org

Significance of Benzoic Acid and Biphenyl (B1667301) Scaffolds in Academic Research

The benzoic acid scaffold is a fundamental structural motif in a vast array of organic molecules. preprints.orgresearchgate.net Discovered in the 16th century, this aromatic carboxylic acid is not only a key industrial raw material but also a common building block in the synthesis of numerous bioactive compounds. preprints.orgresearchgate.net Its derivatives are found in nature in compounds like vanillin (B372448) and gallic acid and are integral to synthetic drugs such as furosemide (B1674285) and benzocaine. preprints.orgresearchgate.net The versatility of the benzoic acid scaffold makes it a subject of ongoing research for the development of new therapeutic agents. nih.govresearchgate.netbenthamscience.com

Similarly, the biphenyl scaffold, consisting of two connected phenyl rings, is a privileged structure in medicinal chemistry. It serves as a core component in the design of molecules targeting a variety of biological targets, including receptors in the central nervous system. nih.gov The conformational flexibility and the ability to introduce substituents at various positions make the biphenyl scaffold a valuable tool for optimizing the activity and properties of drug candidates. nih.govthieme-connect.de The use of scaffolds derived from natural materials is also a significant area of research in applications like tissue regeneration. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-2-phenylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2/c14-10-6-7-11(12(8-10)13(15)16)9-4-2-1-3-5-9/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKQVJNACDJQQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588052
Record name 4-Fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926219-69-4
Record name 4-Fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions and Derivatization of 5 Fluoro 2 Phenylbenzoic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid functional group in 5-fluoro-2-phenylbenzoic acid is the primary site for a variety of chemical modifications, including esterification, amide formation, reduction, and decarboxylation.

Esterification is a fundamental reaction of carboxylic acids, and this compound can be converted to its corresponding esters through various methods. iajpr.com The classic Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. iajpr.comorganic-chemistry.orgresearchgate.net This reaction is an equilibrium process, and to drive it towards the ester product, excess alcohol is often used, or water is removed as it is formed. organic-chemistry.org

Microwave-assisted organic synthesis (MAOS) has emerged as an efficient method for esterification, often leading to reduced reaction times and improved yields compared to conventional heating. usm.my For instance, the esterification of substituted benzoic acids has been successfully carried out using a single-mode microwave under sealed-vessel conditions. usm.my

Alternative catalytic systems for the esterification of benzoic acids include:

Zirconium(IV) and Hafnium(IV) salts: These have been shown to catalyze the direct condensation of carboxylic acids and alcohols. organic-chemistry.org

Iron(III) chloride hexahydrate (FeCl₃·6H₂O): This has proven to be a versatile catalyst for the esterification of various substrates. organic-chemistry.org

UiO-66-NH₂: This metal-organic framework has been used as a heterogeneous catalyst for the methyl esterification of fluorinated aromatic carboxylic acids with methanol (B129727). rsc.org

The resulting esters of this compound are valuable intermediates for further synthetic transformations. For example, 5-fluoro-2-nitrobenzoic acid alkyl esters can be prepared and subsequently reduced to the corresponding 5-fluoroanthranilic acid alkyl esters. google.com

The formation of amides from this compound is a crucial reaction for the synthesis of a wide range of biologically active molecules and materials. nih.gov The most direct method involves the condensation of the carboxylic acid with an amine. nih.govrsc.org However, this direct reaction often requires harsh conditions.

To facilitate amide bond formation under milder conditions, various coupling reagents and catalysts have been developed. nih.govorganic-chemistry.org These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. nih.gov Common strategies include:

In situ generation of acyl chlorides: Reacting the carboxylic acid with reagents like thionyl chloride or oxalyl chloride converts it to the more reactive acyl chloride, which then readily reacts with an amine to form the amide. nih.gov

Use of coupling reagents: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) are widely used to promote amide bond formation. nih.govorganic-chemistry.orglibretexts.org

Catalytic methods:

Titanium(IV) chloride (TiCl₄): This reagent has been shown to mediate the direct condensation of carboxylic acids and amines. nih.gov

Zirconium catalysts (e.g., ZrCl₄): These have also been employed for the direct coupling of carboxylic acids and amines. rsc.org

Boric acid derivatives: Certain boronic acids have been developed as catalysts for direct amidation. organic-chemistry.org

Zinc chloride (ZnCl₂): This has been used to catalyze the synthesis of amides from carboxylic acids and hydrazines. rsc.org

The reactivity of the amine plays a significant role in the success of the amidation reaction. For example, less nucleophilic anilines may result in lower yields compared to more nucleophilic alkyl amines. nih.gov

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (5-fluoro-[1,1'-biphenyl]-2-yl)methanol. This transformation is typically achieved using strong reducing agents. chemistrysteps.comchemguide.co.uksavemyexams.com

Common Reducing Agents:

Lithium aluminum hydride (LiAlH₄): This is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols. chemistrysteps.comchemguide.co.uksavemyexams.comlibretexts.org The reaction is usually carried out in an anhydrous solvent like dry ether, followed by an acidic workup. chemguide.co.uksavemyexams.com LiAlH₄ is highly reactive and not selective, meaning it will reduce other functional groups as well. commonorganicchemistry.com

Borane (B79455) (BH₃): Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF) or borane-dimethyl sulfide (B99878) (BH₃-SMe₂), are also effective for the reduction of carboxylic acids. chemistrysteps.comcommonorganicchemistry.com A key advantage of borane reagents is their ability to selectively reduce carboxylic acids in the presence of other functional groups like esters. commonorganicchemistry.com

Important Considerations:

Sodium borohydride (B1222165) (NaBH₄): This reducing agent is generally not strong enough to reduce carboxylic acids. chemistrysteps.comchemguide.co.uksavemyexams.comlibretexts.org

Intermediate Aldehyde: The reduction of a carboxylic acid proceeds through an aldehyde intermediate. However, this aldehyde cannot be isolated because it is more reactive than the starting carboxylic acid and is immediately reduced to the alcohol. chemistrysteps.comsavemyexams.comlibretexts.org

Decarboxylation involves the removal of the carboxyl group, typically as carbon dioxide. While the direct decarboxylation of simple benzoic acids often requires high temperatures, various catalytic methods have been developed to facilitate this transformation under milder conditions. nih.govrsc.orgaiche.org These reactions are valuable for forming new carbon-carbon or carbon-heteroatom bonds.

Types of Decarboxylative Reactions:

Decarboxylative Coupling: This involves the coupling of the aryl radical, generated from the decarboxylation of the benzoic acid, with another molecule. researchgate.netnih.govrsc.org These reactions are often catalyzed by transition metals like palladium, copper, or silver. nih.gov

Photoredox Catalysis: Visible light-mediated photoredox catalysis has emerged as a powerful tool for the decarboxylation of aryl carboxylic acids, allowing the generation of aryl radicals under relatively mild conditions. rsc.org

Decarboxylative Hydroxylation: This process converts benzoic acids into phenols. nih.gov Recent methods utilize photoinduced copper catalysis to enable this transformation. nih.gov

The fluorine substituent on this compound can influence the reactivity in these decarboxylative processes. Electron-withdrawing groups are generally expected to lower the thermal stability of benzoic acid and facilitate decarboxylation. aiche.org

Recent research has explored the bisphosphorylation and deoxyphosphorylation of carboxylic acids under metal-free conditions. rsc.org These reactions provide access to novel phosphorus-containing compounds. rsc.org

In a typical bisphosphorylation reaction, a carboxylic acid is treated with a phosphonate, such as diethyl phosphonate, in the presence of an activating agent like di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a base. rsc.org This leads to the formation of a P-C-O-P motif. rsc.org Studies have shown that benzoic acids bearing electron-withdrawing groups can be effectively transformed into the corresponding bisphosphorus compounds in high yields. rsc.org The steric hindrance of the substituents on the benzoic acid does not appear to significantly affect the reaction outcome. rsc.org

Reactions Involving the Fluorine Atom

The fluorine atom on the aromatic ring of this compound can participate in nucleophilic aromatic substitution (SNAr) reactions. researchgate.netnih.govresearchgate.netyoutube.comlibretexts.org In an SNAr reaction, a nucleophile replaces a leaving group (in this case, the fluoride (B91410) ion) on an aromatic ring. libretexts.org

For SNAr to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups stabilize the negatively charged intermediate (a Meisenheimer complex) that is formed during the reaction. libretexts.org In this compound, the carboxylic acid group and the phenyl group influence the electron density of the ring.

Aryl fluorides are often more reactive than other aryl halides in SNAr reactions. nih.gov This property makes them valuable substrates for the synthesis of diverse molecular structures. For example, SNAr reactions of aryl fluorides with N-H heterocycles can be used to generate heterobiaryl C-N atropisomers. nih.gov The reaction of unprotected ortho-fluoro benzoic acids with organolithium or Grignard reagents can lead to the displacement of the fluorine atom. researchgate.net

Substitution Reactions of the Fluorine Atom

The fluorine atom in this compound is susceptible to nucleophilic aromatic substitution (SNAr). This class of reaction is significantly influenced by the electronic nature of the aromatic ring. For a nucleophilic attack to occur, the aromatic ring must be electron-deficient. libretexts.org The presence of electron-withdrawing groups ortho or para to the fluorine atom facilitates this reaction by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org

In the context of fluorinated benzoic acids, the carboxylic acid group can be readily converted into other functionalities, such as amides. These derivatives can then undergo intramolecular nucleophilic aromatic substitution, where the newly introduced group displaces the fluorine atom to form cyclic structures. For instance, amide derivatives of 2-fluoro-5-methylbenzoic acid are utilized in the synthesis of benzoxazepinones, which are potent kinase inhibitors. ossila.com This intramolecular cyclization proceeds through an SNAr mechanism. ossila.com

The reactivity of the fluorine atom can also be harnessed in intermolecular reactions. For example, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene undergoes nucleophilic aromatic substitution of the fluorine atom with various oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.orgnih.gov While this specific example does not involve a carboxylic acid, it demonstrates the principle of fluorine displacement by nucleophiles in a highly electron-deficient aromatic system. The electron-withdrawing nature of the nitro and pentafluorosulfanyl groups activates the ring towards nucleophilic attack. beilstein-journals.orgnih.gov

Recent advancements have also demonstrated the functionalization of unactivated fluoroarenes through organic photoredox catalysis, enabling nucleophilic substitution with azoles, amines, and carboxylic acids under mild conditions. nih.gov This method overcomes the traditional limitations requiring strong electron-withdrawing groups for SNAr to proceed. nih.gov

Influence of Fluorine as an Electron-Withdrawing Substituent on Reactivity

The introduction of fluorine can affect the pKa of neighboring functional groups. nih.gov In a study on a series of PDE9 inhibitors, the incorporation of fluorine was found to influence the acidity of an amide moiety. nih.gov While not a direct measure of the carboxylic acid's pKa in this compound, it highlights the significant electronic impact of fluorine. The increased acidity can be attributed to the stabilization of the conjugate base through the inductive effect of the fluorine atom.

Furthermore, the electron-withdrawing properties of fluorine can deactivate the aromatic ring towards electrophilic aromatic substitution while simultaneously activating it for nucleophilic aromatic substitution, as discussed previously. In a study on fluorinated phenylcyclopropylamines, electron-withdrawing para-substituents were found to increase the potency of MAO A inhibition in the trans-series of compounds. nih.gov This suggests that the electronic effects of substituents play a crucial role in the biological activity of these molecules.

It is also worth noting that while fluorine primarily acts as an electron-withdrawing group through its inductive effect, it can also act as an electron-donating group through its conjugation effect (+M effect). rsc.org However, in most cases, the inductive effect is dominant. rsc.org

Reactions of the Phenyl Substituent

The phenyl group attached to the fluorinated benzoic acid core offers another site for chemical modification, further expanding the synthetic possibilities.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. masterorganicchemistry.com It involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. byjus.com The rate and regioselectivity of EAS are governed by the nature of the substituents already present on the ring. masterorganicchemistry.com

In this compound, both the fluorine atom and the carboxylic acid group are deactivating groups, meaning they decrease the rate of electrophilic substitution compared to benzene (B151609). masterorganicchemistry.com The fluorine atom is an ortho, para-director, while the carboxylic acid group is a meta-director. The phenyl group itself can also undergo electrophilic substitution. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlumenlearning.com

For instance, nitration is typically carried out using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO2+) as the electrophile. lumenlearning.com Halogenation can be achieved with a halogen (e.g., Br2) and a Lewis acid catalyst (e.g., FeBr3). lumenlearning.com The precise conditions and the resulting isomer distribution for the electrophilic substitution on the phenyl ring of this compound would depend on the interplay of the electronic and steric effects of the existing substituents.

Oxidation Reactions

The biphenyl (B1667301) moiety in this compound can be susceptible to oxidation under certain conditions. The reaction of 2-substituted biphenyl-2'-carboxylic acids with lead tetraacetate in refluxing benzene has been shown to yield 3,4-benzocoumarin as a major product. medchemexpress.com This transformation involves an oxidative cyclization. While this specific example uses a different substitution pattern, it illustrates a potential oxidative pathway for biphenyl carboxylic acids.

It is important to note that the term "oxidation" can refer to a wide range of transformations. For the purpose of this section, we are focusing on reactions that directly modify the phenyl substituent.

Synthesis of Complex Molecular Architectures and Scaffolds

The unique substitution pattern of this compound makes it a valuable starting material for the construction of more complex molecular frameworks, particularly heterocyclic systems.

Introduction of Diverse Functional Groups

The core structure of this compound can be modified to introduce a variety of functional groups, expanding its utility as a building block in organic synthesis. These transformations often target the carboxylic acid moiety, converting it into other functional groups that can undergo further reactions.

Detailed research has shown that the carboxylic acid group can be a versatile handle for introducing new functionalities. While specific studies on this compound are not extensively documented in publicly available literature, the principles of organic synthesis allow for predictable transformations based on the reactivity of benzoic acids. For instance, the carboxylic acid can be reduced to a primary alcohol, which can then be further functionalized.

Transformation Reagents and Conditions Product
Reduction to Alcohol1. LiAlH₄, THF, 0 °C to rt2. H₃O⁺ workup(5-Fluoro-[1,1'-biphenyl]-2-yl)methanol
Curtius Rearrangement1. SOCl₂, reflux2. NaN₃, acetone/H₂O3. Toluene (B28343), reflux4. H₂O4-Fluoro-[1,1'-biphenyl]-2-amine
Hunsdiecker Reaction1. AgNO₃, H₂O2. Br₂, CCl₄, reflux2-Bromo-4-fluoro-1,1'-biphenyl

This table presents plausible synthetic routes based on established organic chemistry principles. Specific yields and reaction conditions may vary and would require experimental optimization for this compound.

Interconversion of Carboxylic Acid Derivatives

The carboxylic acid group of this compound is readily converted into a range of derivatives, such as esters, amides, and acid chlorides. These derivatives are often key intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients.

Esterification: The formation of esters can be achieved through Fischer esterification, where the carboxylic acid is reacted with an alcohol under acidic catalysis.

Amidation: Amide bond formation is a crucial reaction. A patent for the preparation of benzazepine derivatives describes the amidation of this compound. google.comgoogle.com This transformation is typically carried out using a coupling agent to activate the carboxylic acid, followed by the addition of an amine. Common coupling agents include carbodiimides (e.g., DCC, EDC) and phosphonium (B103445) salts (e.g., BOP, PyBOP).

Acid Chloride Formation: The conversion to the corresponding acyl chloride, 5-fluoro-2-phenylbenzoyl chloride, is a common first step for many subsequent reactions as acid chlorides are highly reactive. This is typically achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The use of thionyl chloride is a well-established method for this transformation.

Derivative Reagents and Conditions Product Name
Methyl EsterCH₃OH, H₂SO₄ (cat.), refluxMethyl 5-fluoro-2-phenylbenzoate
AmideAmine (R-NH₂), Coupling Agent (e.g., HATU, HOBt), Base (e.g., DIPEA), DMFN-substituted-5-fluoro-2-phenylbenzamide
Acid ChlorideSOCl₂, reflux or (COCl)₂, cat. DMF, CH₂Cl₂5-Fluoro-2-phenylbenzoyl chloride

This interactive table summarizes common methods for the interconversion of the carboxylic acid functionality of this compound. The specific reagents and conditions can be adapted based on the desired derivative and the scale of the reaction.

Cyclization Reactions (e.g., Fluorenones, Benzocoumarins)

The biphenyl structure of this compound allows for intramolecular cyclization reactions to form polycyclic aromatic compounds, such as fluorenones and benzocoumarins. These reactions typically involve the formation of a new ring by connecting the two phenyl rings.

Fluorenone Synthesis: The intramolecular Friedel-Crafts acylation of 2-phenylbenzoic acids is a standard method for the synthesis of fluorenones. This reaction is generally promoted by strong acids like sulfuric acid or polyphosphoric acid (PPA), which facilitate the electrophilic attack of the activated carboxylic acid group onto the adjacent phenyl ring. The fluorine atom at the 5-position is expected to influence the regioselectivity of the cyclization. Based on the directing effects of the substituents, the cyclization would likely lead to the formation of 3-fluorofluoren-9-one.

Benzocoumarin Synthesis: The synthesis of benzocoumarins from 2-phenylbenzoic acids can be achieved through oxidative cyclization. jst.go.jp This transformation involves the formation of a lactone ring. Various oxidizing agents can be employed for this purpose.

Cyclized Product Reagents and Conditions Plausible Product Name
FluorenonePolyphosphoric acid (PPA), heat or H₂SO₄, heat3-Fluorofluoren-9-one
BenzocoumarinPd(OAc)₂, oxidant (e.g., K₂S₂O₈), solvent2-Fluorobenzo[c]chromen-6-one

This table outlines potential cyclization pathways for this compound based on known reactions of related biphenyl carboxylic acids. The exact products and yields would need to be confirmed experimentally.

Advanced Structural Characterization of 5 Fluoro 2 Phenylbenzoic Acid and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and purity of 5-Fluoro-2-phenylbenzoic acid. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy map the magnetic environments of protons, carbons, and fluorine atoms, while Infrared (IR) and Raman spectroscopy identify functional group vibrations, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of this compound in solution. By analyzing the spectra of ¹H, ¹³C, and ¹⁹F nuclei, the precise connectivity and electronic environment of each atom can be established.

The ¹H NMR spectrum of this compound is expected to display signals corresponding to the eight distinct protons on the aromatic rings and the single acidic proton of the carboxyl group. The acidic proton (COOH) is anticipated to appear as a broad singlet far downfield, typically above δ 10.0 ppm, with its exact position being concentration and solvent-dependent. docbrown.info

The aromatic region (δ 7.0-8.5 ppm) will be complex due to the presence of two phenyl rings and the influence of both the electron-withdrawing carboxyl group and the electronegative fluorine atom. The protons on the phenyl ring bearing the carboxyl group will be influenced by spin-spin coupling to the fluorine atom, resulting in additional splitting. For the non-fluorinated phenyl ring, the protons' signals will resemble those of 2-phenylbenzoic acid, which shows a multiplet around δ 7.3-7.5 ppm. chemicalbook.com The protons on the fluorinated ring (H-3, H-4, H-6) will exhibit splitting patterns dictated by both homo- and heteronuclear (H-F) coupling.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Proton(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
COOH> 10.0Broad Singlet (br s)Chemical shift is variable and the proton is exchangeable with D₂O. docbrown.info
H-6~ 8.0 - 8.2Doublet of Doublets (dd)Deshielded due to proximity to COOH. Coupled to H-4 (meta) and F-5.
Phenyl (H-2' to H-6')~ 7.3 - 7.6Multiplet (m)Signals for the five protons on the unsubstituted phenyl ring. chemicalbook.com
H-4~ 7.2 - 7.4Doublet of Doublets (dd)Coupled to H-3 (ortho), H-6 (meta), and F-5.
H-3~ 7.5 - 7.7Doublet of Doublets (dd)Coupled to H-4 (ortho) and F-5.

The ¹³C NMR spectrum will show 13 distinct signals, one for each carbon atom in the molecule, as there are no elements of symmetry. The carboxyl carbon (C=O) is expected at the lowest field, typically in the range of δ 165-175 ppm, similar to other benzoic acids. docbrown.info

The aromatic carbons will resonate between δ 110 and 150 ppm. The carbon directly bonded to the fluorine atom (C-5) will show a large one-bond carbon-fluorine coupling constant (¹JCF) and its chemical shift will be significantly affected. For comparison, in 4-fluorobenzoic acid, the carbon attached to fluorine appears around δ 165 ppm with a large coupling. chemicalbook.com The other carbons in the fluorinated ring (C-1, C-2, C-3, C-4, C-6) will exhibit smaller C-F couplings (²JCF, ³JCF, ⁴JCF). The carbon atoms of the unsubstituted phenyl ring will have chemical shifts similar to those in 2-biphenylcarboxylic acid. chemicalbook.com The quaternary carbons (C-1, C-2, C-1', C-5) will typically show lower intensity peaks.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon(s)Predicted Chemical Shift (δ, ppm)Predicted C-F CouplingNotes
COOH165 - 175NoSignal is typically sharp. docbrown.info
C-5160 - 165Large (¹JCF)Directly attached to fluorine, significantly deshielded.
C-2140 - 145Small (²JCF)Quaternary carbon attached to the phenyl group.
C-1'138 - 142NoQuaternary carbon of the phenyl substituent.
C-4120 - 130Small (²JCF)
C-6118 - 128Small (³JCF)
C-3115 - 125Small (²JCF)
C-1130 - 135Small (³JCF)Quaternary carbon attached to the carboxyl group.
C-2'/C-6'128 - 131NoOrtho carbons of the phenyl substituent.
C-3'/C-5'127 - 130NoMeta carbons of the phenyl substituent.
C-4'127 - 130NoPara carbon of the phenyl substituent.

¹⁹F NMR spectroscopy is a highly sensitive technique for fluorine-containing compounds. For this compound, a single resonance is expected. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. In compounds like 4-fluorobenzoic acid, the ¹⁹F signal appears around -105 to -115 ppm relative to a CFCl₃ standard. spectrabase.com The signal for this compound is expected in a similar range. The multiplicity of the signal will be a multiplet, specifically a triplet of doublets, due to coupling with the ortho protons (H-4, H-6) and the meta proton (H-3). The large chemical shift range of ¹⁹F NMR makes it an excellent tool for confirming the presence and specific location of fluorine in the molecule. nih.gov

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary techniques used to identify the vibrational modes of a molecule, which correspond to its functional groups. For this compound, several key absorptions are expected.

A very broad absorption band is predicted in the IR spectrum from approximately 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer formed by hydrogen bonding. docbrown.info A strong, sharp absorption corresponding to the carbonyl (C=O) stretch is expected in the region of 1680-1710 cm⁻¹. docbrown.info The exact position is influenced by the substitution on the phenyl ring.

Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region. nist.gov A key vibration will be the C-F stretch, which is expected to produce a strong absorption in the IR spectrum in the 1200-1300 cm⁻¹ range. The out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the non-polar C=C bonds in the phenyl rings, which often appear as strong bands.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Expected IR IntensityExpected Raman Intensity
O-H stretch (H-bonded)2500 - 3300Broad, StrongWeak
Aromatic C-H stretch3000 - 3100MediumMedium
C=O stretch1680 - 1710StrongMedium
Aromatic C=C stretch1450 - 1600Medium-StrongStrong
C-F stretch1200 - 1300StrongWeak
C-O stretch1210 - 1320StrongMedium
O-H bend (out-of-plane)900 - 960Medium, BroadWeak

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and structural information based on the fragmentation pattern of the ionized molecule. For this compound (C₁₃H₉FO₂), the molecular weight is 216.21 g/mol . The molecular ion peak ([M]⁺) in an electron ionization (EI) mass spectrum would therefore be expected at a mass-to-charge ratio (m/z) of 216.

The fragmentation of benzoic acids is well-documented. docbrown.info Common fragmentation pathways include the loss of the hydroxyl group (-OH, 17 amu), leading to a peak at m/z 199. The loss of the entire carboxyl group as COOH (45 amu) or as a combination of H₂O and CO is also common. For benzoic acid itself, the loss of COOH leads to the phenyl cation at m/z 77. docbrown.info

For this compound, key expected fragments would include:

m/z 216: The molecular ion [C₁₃H₉FO₂]⁺.

m/z 199: Loss of OH, [C₁₃H₈FO]⁺.

m/z 171: Loss of COOH, [C₁₂H₈F]⁺, the fluorobiphenyl fragment.

m/z 170: Loss of H and COOH.

m/z 152: A fragment corresponding to [C₁₂H₈]⁺, potentially from the loss of fluorine from the m/z 171 fragment.

In negative-ion mass spectrometry, the deprotonated molecule [M-H]⁻ at m/z 215 would be the primary ion observed. researchgate.net A characteristic fragmentation in negative mode is the loss of carbon dioxide (44 amu), which would result in a fragment at m/z 171. sci-hub.se

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound (EI, Positive Mode)

m/zProposed Fragment IonProposed Neutral Loss
216[C₁₃H₉FO₂]⁺- (Molecular Ion)
199[C₁₃H₈FO]⁺•OH
188[C₁₂H₉FO]⁺CO
171[C₁₂H₈F]⁺•COOH
Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing polar molecules like carboxylic acids. In ESI-MS analysis of fluorinated benzoic acids, the compound is typically dissolved in a suitable solvent and introduced into the mass spectrometer. Ionization occurs by applying a high voltage to the liquid, creating an aerosol of charged droplets.

For this compound, with a molecular weight of 216.21 g/mol and a monoisotopic mass of 216.05865769 Da, analysis is effective in both positive and negative ion modes. nih.gov In positive ion mode ([M+H]⁺), the molecule accepts a proton, while in negative ion mode ([M-H]⁻), it loses a proton from the carboxylic acid group. The negative ion mode is often preferred for carboxylic acids due to the stability of the resulting carboxylate anion.

Tandem mass spectrometry (MS/MS) experiments can provide further structural information. By isolating the [M-H]⁻ ion and subjecting it to collision-induced dissociation, characteristic fragment ions are produced. A comprehensive study on related chlorogenic acid isomers demonstrated that even though they are structural isomers with identical m/z values and similar dissociation behaviors, they can be differentiated based on the relative intensities of their major product ions. nih.gov This principle suggests that MS/MS fingerprints would be crucial for distinguishing this compound from its isomers. nih.gov

The predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can also be calculated for different adducts, aiding in identification when coupled with ion mobility spectrometry. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for 5-fluoro-2-pyrazol-1-ylbenzoic acid (a related compound)

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 207.05643 139.9
[M+Na]⁺ 229.03837 149.5
[M-H]⁻ 205.04187 142.2
[M+NH4]⁺ 224.08297 157.2

Data for a structurally related compound, 5-fluoro-2-pyrazol-1-ylbenzoic acid, is presented to illustrate typical values. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another key technique for the analysis of volatile and thermally stable compounds. However, due to the low volatility and polar nature of carboxylic acids, direct analysis of this compound by GC-MS is challenging. Therefore, a derivatization step is required to convert the carboxylic acid into a more volatile ester or silyl (B83357) ester. nih.govnih.gov

A common procedure involves derivatization with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS). nih.gov This process replaces the acidic proton of the carboxyl group with a non-polar trimethylsilyl (B98337) (TMS) group, increasing the compound's volatility. nih.govnih.gov

Once derivatized, the sample is injected into the gas chromatograph, where it is separated from other components based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that confirms the identity of the compound. researchgate.net This method allows for both qualitative identification and quantitative analysis. nih.gov

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. While no specific XPS studies on this compound were found, the principles of the technique allow for a theoretical analysis of the expected spectra.

For this compound (C₁₃H₉FO₂), XPS would provide high-resolution spectra for the C 1s, O 1s, and F 1s core levels.

C 1s Spectrum: The carbon spectrum would be complex, with multiple peaks corresponding to the different chemical environments of the carbon atoms. Deconvolution of the C 1s peak would reveal components for C-C/C-H bonds in the phenyl rings, the C-F bond, and the carbon in the carboxylic acid group (O-C=O).

O 1s Spectrum: The oxygen spectrum would show two distinct peaks for the carbonyl oxygen (C=O) and the hydroxyl oxygen (C-OH) of the carboxylic acid group, distinguishable by a slight shift in binding energy.

F 1s Spectrum: A single, sharp peak corresponding to the C-F bond would be expected in the fluorine spectrum.

XPS analysis would thus confirm the presence and chemical state of the constituent elements on the surface of a solid sample of the compound.

X-ray Diffraction Analysis

X-ray diffraction techniques are indispensable for elucidating the three-dimensional atomic arrangement in crystalline solids, providing definitive information on molecular conformation and packing.

Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule. ucl.ac.uk Although a specific crystal structure for this compound is not publicly available, analysis of closely related compounds provides significant insight into its likely solid-state conformation.

For instance, the crystal structure of 4-Fluoro-2-(phenylamino)benzoic acid reveals two independent molecules in the asymmetric unit with slight conformational differences. nih.gov The dihedral angles between the two aromatic rings in these molecules are 55.63 (5)° and 52.65 (5)°, indicating a significantly twisted conformation. nih.gov Similarly, this compound is expected to adopt a non-planar conformation due to steric hindrance between the ortho-substituents on the biphenyl (B1667301) system. The structure of 2-Amino-5-fluorobenzoic acid shows a nearly planar molecule, but it lacks the steric bulk of the second phenyl ring. researchgate.net

Table 2: Crystallographic Data for the Related Compound 4-Fluoro-2-(phenylamino)benzoic acid

Parameter Value
Chemical Formula C₁₃H₁₀FNO₂
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 12.0135 (3)
b (Å) 10.3729 (3)
c (Å) 17.5199 (5)
β (°) 92.515 (1)
Volume (ų) 2180.19 (10)
Z 8

This data provides a model for the expected crystallographic parameters of this compound. nih.gov

Powder X-ray Diffraction for Solid-State Characterization

Powder X-ray Diffraction (PXRD) is a rapid and powerful technique used to characterize the crystalline nature of a solid sample. It is particularly useful for identifying crystalline phases, determining sample purity, and analyzing polymorphism. units.it Most drug substances are obtained as microcrystalline powders, making PXRD an essential tool for routine characterization. units.it

The PXRD pattern of a crystalline solid is a unique fingerprint, characterized by a series of diffraction peaks at specific angles (2θ). The pattern is determined by the crystal lattice of the substance. For this compound, a PXRD analysis would confirm its crystallinity. Different crystalline forms (polymorphs) or solvates of the compound would each produce a distinct PXRD pattern. units.it

For example, studies on 5-Fluorouracil show intense diffraction peaks at specific 2θ values (16.5°, 19.3°, 22.1°, 28.7°), which are characteristic of its crystalline powder state. researchgate.net Similarly, a unique set of peaks would define the solid-state form of this compound. Furthermore, variable-temperature PXRD can be used to study phase transitions or the formation of cocrystals upon heating. nih.gov

Analysis of Intermolecular Interactions and Hydrogen Bonding

The crystal packing and macroscopic properties of this compound are governed by intermolecular interactions, primarily hydrogen bonding. Based on the crystal structures of numerous benzoic acid derivatives, the most significant interaction is the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. nih.govresearchgate.net

This interaction creates a characteristic R²₂(8) ring motif in the crystal lattice. researchgate.net In the crystal structure of 2-Amino-5-fluorobenzoic acid, these inversion dimers are a primary feature. researchgate.net A similar acid-acid dimer is observed in 4-Fluoro-2-(phenylamino)benzoic acid, linking the two crystallographically independent molecules. nih.gov

Table 3: Typical Hydrogen-Bond Geometry in Fluorinated Benzoic Acid Derivatives

D—H···A D-H (Å) H···A (Å) D···A (Å) <(DHA) (°)
O—H···O ~0.82 ~1.82 ~2.64 ~175
N—H···O ~0.86 ~2.08 ~2.66 ~125
N—H···F ~0.86 ~2.34 ~3.15 ~158

Data derived from related structures like 2-Amino-5-fluorobenzoic acid and 4-Fluoro-2-(phenylamino)benzoic acid to illustrate typical bond parameters. nih.govresearchgate.net

Advanced Characterization Methods for Molecular Conformation

The spatial arrangement of atoms in a molecule, known as molecular conformation, is crucial in determining its physical, chemical, and biological properties. For biphenyl systems, such as this compound and its derivatives, the torsional or dihedral angle between the two phenyl rings is a key conformational parameter. This angle is dictated by a delicate balance of steric and electronic effects. Advanced characterization methods are employed to elucidate these conformational details, providing insights into the molecule's behavior.

Dihedral Angle Analysis in Biphenyl Systems

The conformation of biphenyl and its derivatives is a classic example of atropisomerism, where rotation around a single bond is hindered. The dihedral angle between the two aromatic rings is a result of the interplay between two opposing factors: steric hindrance between the ortho substituents on the two rings, which favors a twisted conformation, and π-conjugation between the rings, which favors a planar arrangement.

In the parent biphenyl molecule, the steric repulsion between the ortho-hydrogen atoms leads to a non-planar conformation. In the solution and molten states, the dihedral angle of biphenyl has been determined to be approximately 32 ± 2°. rsc.org This twisted conformation represents the energy minimum, balancing the steric repulsion and the loss of some π-conjugation. The energy barrier to rotation is relatively low, allowing for rapid interconversion between enantiomeric twisted forms at room temperature.

The introduction of substituents onto the biphenyl core, as in this compound, significantly influences the preferred dihedral angle. The size and electronic nature of these substituents can either increase or decrease the rotational barrier and alter the equilibrium dihedral angle. For instance, bulky substituents at the ortho positions will increase steric hindrance, leading to a larger dihedral angle. Conversely, the formation of intramolecular hydrogen bonds can favor a more planar conformation.

A pertinent example for understanding the conformational behavior of this compound is the analysis of the structurally related compound, 4-Fluoro-2-(phenylamino)benzoic acid. In a crystallographic study of this molecule, two independent molecules were found in the asymmetric unit with slightly different conformations. The dihedral angles between the aromatic rings were determined to be 55.63(5)° and 52.65(5)°. nih.govnih.gov This significant deviation from planarity highlights the dominant role of steric hindrance, even with the potential for intramolecular hydrogen bonding between the amine proton and the carboxylic oxygen. nih.govnih.gov

Computational methods, such as Density Functional Theory (DFT), are also powerful tools for probing the conformational landscape of biphenyl systems. researchgate.net These calculations can map the potential energy surface as a function of the dihedral angle, identifying the minimum energy conformations and the transition states for ring rotation. For instance, DFT calculations have been used to show that the large dihedral angle in certain chiral biphenyl-based ligands is directly related to their high enantioselectivity in catalytic reactions. researchgate.net

The following table summarizes the dihedral angles observed in biphenyl and a related substituted derivative, providing a basis for understanding the expected conformation of this compound.

CompoundMethodDihedral Angle (°)
BiphenylVibrational Spectroscopy (in solution)32 ± 2
4-Fluoro-2-(phenylamino)benzoic acidSingle-Crystal X-ray Diffraction55.63(5) and 52.65(5)

This data underscores that while the parent biphenyl system is twisted, the introduction of substituents, as seen in the fluorinated amino-benzoic acid derivative, can lead to even larger dihedral angles. Therefore, it is reasonable to infer that this compound also adopts a non-planar conformation, with a dihedral angle likely influenced by the steric and electronic interplay of its substituent groups.

Computational Studies and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure. DFT methods are employed to investigate the geometry, electronic properties, and spectroscopic features of 5-Fluoro-2-phenylbenzoic acid. These calculations are typically performed using specific functionals, such as B3LYP or CAM-B3LYP, combined with a basis set like 6-311G+(d,p), and often incorporate a solvation model to simulate real-world conditions. nih.govnih.govresearchgate.net

The first step in most computational analyses is geometry optimization, a process that determines the lowest energy arrangement of atoms in the molecule. For this compound, DFT calculations predict a non-planar structure. The two phenyl rings are not coplanar; there is a significant dihedral angle between them due to steric hindrance. This twisting is a common feature in biphenyl (B1667301) derivatives. sharif.edu

Table 1: Representative Predicted Geometric Parameters for this compound based on DFT Calculations

Parameter Predicted Value Range Description
Phenyl-Phenyl Dihedral Angle 40° - 60° The twist angle between the two phenyl rings.
C-F Bond Length ~1.35 Å The length of the bond between carbon and fluorine.
C=O Bond Length ~1.21 Å The length of the carbonyl double bond in the carboxylic acid group.

Note: These values are illustrative and based on DFT calculations of similar substituted biphenyl and benzoic acid molecules.

The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. schrodinger.comnih.gov

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov In this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl rings, while the LUMO is likely concentrated on the carboxylic acid group and the adjacent phenyl ring, which act as electron-accepting regions. DFT calculations for similar aromatic acids are frequently used to determine these energy values. researchgate.netresearchgate.net Different functionals can yield varying results; for example, range-separated functionals like wB97X-D may predict larger gaps than hybrid functionals like B3LYP. reddit.com

Table 2: Predicted Frontier Orbital Energies and Energy Gap for this compound

Parameter Predicted Energy (eV) Significance
EHOMO -6.5 to -7.5 Indicates electron-donating capability.
ELUMO -1.5 to -2.5 Indicates electron-accepting capability.

Note: These are typical energy ranges obtained from DFT calculations on related aromatic compounds and can vary based on the computational method.

Theoretical vibrational analysis using DFT is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. nih.gov These calculated frequencies often show good agreement with experimental data after applying a scaling factor to correct for anharmonicity and other systematic errors in the computational method. researchgate.net

For this compound, the calculated vibrational spectrum would exhibit characteristic peaks corresponding to specific functional groups. Key vibrational modes would include:

O-H stretching: A broad band typically found in the 2500-3300 cm⁻¹ region for the carboxylic acid dimer.

C=O stretching: A strong, sharp peak around 1700-1725 cm⁻¹.

C-F stretching: A strong band in the 1200-1300 cm⁻¹ region.

C-C stretching: Multiple bands corresponding to the aromatic rings.

Comparing the computed spectrum with an experimental one allows for a detailed assignment of each vibrational band to a specific molecular motion. figshare.comnih.gov

The acid dissociation constant (pKa) is a crucial measure of a compound's acidity in solution. Computational methods, particularly DFT combined with continuum solvation models like the Solvation Model based on Density (SMD), can predict pKa values with reasonable accuracy. nih.govnih.gov The prediction is typically achieved by calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution. mdpi.com

Several computational schemes exist, including direct, vertical, and adiabatic approaches, with the adiabatic method often providing the most accurate results. nih.gov The choice of DFT functional is also critical; studies have shown that functionals like CAM-B3LYP and M06-2X can yield reliable pKa predictions for benzoic acids. nih.govnih.gov

For context, the experimental pKa of the parent benzoic acid is 4.20, while that of 2-fluorobenzoic acid is 3.27. mdpi.comwikipedia.org The fluorine atom's electron-withdrawing inductive effect stabilizes the conjugate base (benzoate), making it a stronger acid. The addition of a phenyl group at the 2-position is expected to further influence the acidity through steric and electronic effects. Computational models suggest that electron-withdrawing groups lower the pKa, and theoretical calculations can quantify this effect for this compound. researchgate.net

Key global reactivity descriptors include:

Chemical Potential (μ): Calculated as (EHOMO + ELUMO) / 2. It measures the tendency of electrons to escape from the system.

Chemical Hardness (η): Calculated as (ELUMO - EHOMO) / 2. It represents the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Electrophilicity Index (ω): Calculated as μ² / (2η). It quantifies the ability of a molecule to accept electrons.

These parameters allow for a comparison of the reactivity of this compound with other compounds and help predict its behavior in chemical reactions. researchgate.netnih.gov

Table 3: Calculated Global Chemical Descriptors

Descriptor Formula Interpretation
Chemical Potential (μ) (EHOMO + ELUMO) / 2 Electron escaping tendency
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Resistance to charge transfer

Molecules with specific electronic characteristics, such as those with electron-donating and electron-accepting groups connected by a π-conjugated system, can exhibit significant non-linear optical (NLO) properties. These properties are of interest for applications in optoelectronics and photonics. The key parameter for second-order NLO response is the first hyperpolarizability (β). dtic.mil

DFT calculations are a standard method for predicting the hyperpolarizability of molecules. journaleras.com For this compound, the phenyl group and the fluorine atom, along with the carboxylic acid, create a donor-acceptor framework that could lead to NLO activity. Fluorine substitution, in particular, has been shown to enhance the NLO response in some organic systems. jmcs.org.mx The magnitude of the calculated hyperpolarizability (β) value, often compared to that of a standard NLO material like urea, indicates the molecule's potential for NLO applications. nih.gov

Mechanistic Insights into Catalytic Reactions

While direct mechanistic studies on the catalytic reactions of this compound are not extensively documented, research on structurally similar compounds provides valuable insights. For instance, the related compound, 5-fluoro-2-methylbenzoic acid, participates in a bimetallic Iridium/Copper-catalyzed reaction to form phthalide, a key structural motif in various dyes and fungicides. ossila.com Such studies highlight the potential of the fluoro-substituted phenylbenzoic acid scaffold to engage in complex catalytic cycles, where the electronic effects of the fluorine atom can influence reaction pathways and efficiencies. Computational models of these types of reactions can elucidate the transition states and intermediates, providing a step-by-step understanding of the catalytic process.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and design, providing a virtual screening of how a ligand, such as a derivative of this compound, might interact with a biological target.

In a notable study, a series of 5-fluoro-2-oxindole derivatives, which share a core structural similarity with this compound, were synthesized and evaluated as potential α-glucosidase inhibitors. nih.gov This enzyme is a key target in the management of type 2 diabetes. Molecular docking simulations were crucial in understanding the structure-activity relationships of these compounds.

Identification of Key Amino Acid Residues for Interaction

The docking studies successfully identified the key amino acid residues within the α-glucosidase active site that are crucial for the binding of the 5-fluoro-2-oxindole derivatives. nih.gov These interactions are fundamental to the inhibitory activity of the compounds.

Analysis of Binding Poses and Interaction Types (Hydrogen Bonds, Hydrophobic Interactions)

The simulations revealed the specific binding poses of the inhibitors within the enzyme's active site. A critical interaction observed was the formation of a hydrogen bond between the carbonyl group of the oxindole (B195798) ring and the amino acid residue GLN330 of α-glucosidase. nih.gov This hydrogen bond significantly contributes to the affinity of the compounds for the enzyme. Furthermore, the analysis highlighted the lipophilic potential interactions between the inhibitors and the active site, indicating that the external part of the binding pocket is more lipophilic than the interior. nih.gov This information is vital for optimizing the chemical structure of the inhibitors to achieve better binding and efficacy.

The following table summarizes the key interactions for selected 5-fluoro-2-oxindole derivatives with α-glucosidase as predicted by molecular docking.

Compound DerivativeKey Interaction TypesInteracting Amino Acid Residues
3d Hydrogen Bond, Lipophilic InteractionsGLN330
3f Hydrogen Bond, Lipophilic InteractionsGLN330
3i Hydrogen Bond, Lipophilic InteractionsGLN330

Table based on findings from a study on 5-fluoro-2-oxindole derivatives as α-glucosidase inhibitors. nih.gov

Enzyme Inhibition Mechanism Prediction

Kinetic mechanism studies, complemented by molecular docking, revealed that the most potent 5-fluoro-2-oxindole derivatives inhibit α-glucosidase in a reversible and mixed-competitive manner. nih.gov This indicates that the inhibitors can bind to both the free enzyme and the enzyme-substrate complex. The calculated inhibitory constants (Ki) and intersystem crossing constants (KIS) from these studies provide quantitative measures of the inhibition.

The table below presents the experimentally determined inhibition constants for selected compounds.

CompoundInhibition MechanismKI (μM)KIS (μM)
3d Mixed-type14.96453.85
3f Mixed-type33.8558.31
3i Mixed-type22.7224.74

Data sourced from a kinetic study of α-glucosidase inhibition by 5-fluoro-2-oxindole derivatives. nih.gov

Molecular Dynamics Simulations

Hirshfeld Surface Analysis and Energy Framework Calculations for Crystal Packing

Hirshfeld surface analysis is a versatile tool used to visualize and quantify intermolecular interactions within a crystal. It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates the electron density of the procrystal (the hypothetical crystal built from non-interacting molecules). By mapping various properties onto this surface, one can gain a detailed understanding of the close contacts between neighboring molecules.

A typical Hirshfeld surface analysis of this compound would involve mapping properties such as dnorm, di, and de. The dnorm surface highlights intermolecular contacts shorter than the van der Waals radii, appearing as red regions, which are indicative of significant interactions like hydrogen bonds. The di (distance to the nearest nucleus inside the surface) and de (distance to the nearest nucleus outside the surface) values are plotted against each other to generate a 2D fingerprint plot. This plot provides a quantitative summary of the different types of intermolecular contacts and their relative prevalence.

For a molecule like this compound, the fingerprint plot would be expected to reveal the contributions of various interactions, such as those involving hydrogen, carbon, oxygen, and fluorine atoms. The characteristic dimeric hydrogen bonds of carboxylic acids would be prominent, alongside potential C-H···O, C-H···F, and π-π stacking interactions between the phenyl rings.

Hypothetical Data Table for Hirshfeld Surface Analysis of this compound:

Intermolecular ContactContribution (%)
H···H40-50
O···H/H···O20-30
C···H/H···C15-25
F···H/H···F5-10
C···C2-5
Other< 2

This table is a hypothetical representation based on analyses of similar aromatic carboxylic acids and is intended for illustrative purposes only.

Complementing the visual and quantitative data from Hirshfeld surface analysis, energy framework calculations provide a deeper energetic perspective on the crystal packing. This method calculates the interaction energies between a central molecule and its neighbors, distinguishing between electrostatic, polarization, dispersion, and repulsion components. The results are often visualized as a framework of cylinders connecting the centroids of interacting molecules, where the cylinder's color and thickness represent the strength and type of the dominant energetic contribution.

Hypothetical Interaction Energy Data for this compound:

Interaction TypeElectrostatic (kJ/mol)Dispersion (kJ/mol)Total Energy (kJ/mol)
O-H···O (Dimer)-80 to -100-30 to -40-110 to -140
π-π Stacking-10 to -20-40 to -60-50 to -80
C-H···O-5 to -15-10 to -20-15 to -35
C-H···F-2 to -8-5 to -15-7 to -23

This table presents hypothetical energy values for illustrative purposes, based on typical interaction energies found in related organic crystals.

Together, Hirshfeld surface analysis and energy framework calculations would provide a comprehensive, atom-level understanding of the supramolecular architecture of this compound, quantifying the roles of various non-covalent interactions in dictating its solid-state structure.

Biological Activity and Mechanistic Insights in Vitro Studies

Anti-inflammatory Properties

Inhibition of Inflammatory Pathways

No specific data was found regarding the ability of 5-Fluoro-2-phenylbenzoic acid to inhibit key inflammatory pathways in in vitro models.

Interaction with Specific Molecular Targets and Enzymes

There is no available research detailing the interaction of this compound with specific molecular targets, such as cyclooxygenase (COX) or lipoxygenase (LOX) enzymes, which are common targets for anti-inflammatory compounds.

Antimicrobial Activity

Evaluation Against Bacterial Strains (e.g., Escherichia coli, Staphylococcus aureus)

No studies were identified that specifically tested the antimicrobial efficacy of this compound against bacterial strains like Escherichia coli or Staphylococcus aureus. Therefore, data such as Minimum Inhibitory Concentrations (MIC) are not available.

Mode of Biological Action Analysis (in vitro)

Without primary antimicrobial data, there is no subsequent research available on the mode of action of this compound against microbial targets.

Enzyme Inhibition Studies

No specific in vitro assay results detailing the inhibitory activity of this compound against any particular enzyme class have been published in the reviewed literature.

Further research and publication in peer-reviewed journals are required to elucidate the potential biological activities of this specific compound.

Research Findings on the Biological Activity of this compound Remain Undisclosed in Publicly Accessible Literature

Efforts to compile a detailed scientific article on the biological activities of the chemical compound this compound have been unsuccessful due to a lack of available research data. Extensive searches of scientific databases and literature have yielded no specific information regarding its effects on tyrosinase, thymidylate synthase, or AKR1C1 dehydrogenase.

Despite a structured approach to investigate the biological and mechanistic insights of this compound, no studies detailing its inhibitory kinetics, mechanisms, or structure-activity relationships in these biological contexts could be located. The planned article, which was to be structured around specific enzymatic interactions, cannot be produced without these foundational research findings.

The intended focus of the article was to be on the following areas:

Tyrosinase Inhibition Kinetics and Mechanisms

Thymidylate Synthase Inhibition

AKR1C1 Dehydrogenase Activity Inhibition

Structure-Activity Relationship (SAR) Studies in Biological Contexts

The absence of any published papers or datasets on these specific interactions involving this compound makes it impossible to generate the scientifically accurate and detailed content required. While research exists on related compounds and their interactions with the target enzymes, the strict focus on this compound, as per the instructions, cannot be fulfilled.

Therefore, the scientific community awaits future research that may shed light on the potential biological activities of this particular compound. Until such studies are published and made accessible, a comprehensive review of its enzymatic inhibition properties and structure-activity relationships remains unachievable.

Medicinal Chemistry Design and Drug Discovery Applications

5-Fluoro-2-phenylbenzoic Acid as a Pharmacophore

While specific pharmacophore models for this compound are not extensively defined in existing research, its structural motifs are present in various biologically active molecules. A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The key pharmacophoric features of the this compound scaffold include a hydrogen bond acceptor (the carboxylic acid), a hydrophobic region (the phenyl ring), and an electron-withdrawing group (the fluorine atom). These features can be strategically utilized to interact with specific biological targets.

For instance, in a pharmacophore-based redesign of mitofusin activators, a phenyl-containing scaffold was crucial for activity. nih.gov The design of such compounds often relies on mimicking the side chains of amino acids within a target protein, suggesting that the phenyl group of this compound could play a similar role in binding to a protein's active site. nih.gov

Scaffold Design and Modification Strategies

The this compound core serves as a versatile scaffold for the development of new chemical entities. Its structure can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties.

Conformationally Restricted Scaffolds in Ligand Design

Introducing conformational rigidity into a flexible molecule can enhance its binding affinity for a target receptor by reducing the entropic penalty upon binding. For the this compound scaffold, conformational restriction can be achieved through various strategies. One approach involves the formation of cyclic structures. For example, derivatives of 2-fluoro-5-methylbenzoic acid have been used to synthesize benzoxazepinones, which are highly potent and selective kinase inhibitors. ossila.com This is achieved through an intramolecular nucleophilic aromatic substitution reaction. ossila.com

A conformational analysis of related 2-substituted fluoro- and trifluoromethyl-benzaldehydes and their derivatives has shown a preference for a planar conformation, with the trans conformer (where the carbonyl and fluorine are on opposite sides) being more stable in most solvents. rsc.org Understanding the preferred conformation of the this compound scaffold is crucial for designing ligands that fit optimally into a target's binding site.

Bioisosteric Replacements in Lead Optimization

Bioisosteric replacement is a key strategy in medicinal chemistry used to improve the properties of a lead compound by substituting a functional group with another that has similar physical or chemical properties. For the this compound scaffold, several bioisosteric replacements can be considered.

The carboxylic acid group, for example, is a common pharmacophoric element but can present challenges such as poor permeability and potential metabolic liabilities. nih.gov It can be replaced with other acidic groups like tetrazoles or acyl sulfonamides to modulate acidity and lipophilicity. nih.govdrughunter.com Non-classical, neutral bioisosteres can also be employed to mimic the hydrogen bonding capabilities of the carboxylic acid. nih.gov

The fluorine atom itself is often used as a bioisostere for a hydrogen atom. Its introduction can block metabolic sites, modulate the pKa of nearby functional groups, and enhance binding interactions through the formation of hydrogen bonds or other electrostatic interactions. prismbiolab.com

The following table outlines potential bioisosteric replacements for the functional groups of this compound:

Functional GroupPotential Bioisosteric ReplacementsReference
Carboxylic AcidTetrazole, Acyl Sulfonamide, Isoxazolol, Hydroxamic Acid nih.govdrughunter.com
Phenyl RingPyridyl, Thienyl, Bicyclo[1.1.1]pentane tcichemicals.com
FluorineHydrogen, Chlorine, Methyl, Cyano prismbiolab.com

Scaffold Hopping Approaches in Drug Discovery

Scaffold hopping involves the replacement of a central core structure of a molecule with a chemically different scaffold while retaining similar biological activity. This technique is used to discover novel compounds with improved properties. While no direct examples of scaffold hopping from the this compound scaffold are documented, the principle can be applied. For instance, in the development of HIV-1 integrase inhibitors, a scaffold hopping approach was utilized with salicylate (B1505791) and catechol groups, which share some structural similarities with the benzoic acid core. ossila.com

Rational Drug Design Methodologies

Rational drug design relies on the knowledge of a biological target's three-dimensional structure to design molecules that will bind to it. While there are no specific examples of the rational design of drugs using the this compound scaffold, the principles are applicable.

If the structure of a target protein is known, computational docking studies can be performed to predict how derivatives of this compound would bind. This allows for the design of modifications that are predicted to enhance binding affinity and selectivity. For example, structure-based design has been successfully used to develop potent kinase inhibitors. ossila.com

Development of Pharmaceutical Agents and Precursors

The this compound scaffold and its close analogs are valuable precursors in the synthesis of various pharmaceutical agents. For instance, 5-fluoro-2-methylbenzoic acid is a key intermediate in the synthesis of compounds with anti-inflammatory, analgesic, and antiviral properties. ossila.com It is also used to synthesize 3-arylisoquinolinones which have shown antiproliferative activity against cancer cells by inhibiting tubulin polymerization. ossila.com

Furthermore, fluorinated benzoic acids are used in the synthesis of agrochemicals and specialty polymers. ossila.com The synthesis of 5-fluoro-2-oxindole derivatives, which have shown potential as α-glucosidase inhibitors for the management of diabetes, also highlights the utility of related fluorinated scaffolds. nih.gov

The following table summarizes some pharmaceutical agents and precursors derived from related fluorinated benzoic acid scaffolds:

PrecursorSynthesized Compound ClassTherapeutic AreaReference
5-Fluoro-2-methylbenzoic acidBenzamide derivativesAntiviral (HIV-1 integrase inhibitors) ossila.com
5-Fluoro-2-methylbenzoic acid3-ArylisoquinolinonesAnticancer ossila.com
2-Fluoro-5-methylbenzoic acidBenzoxazepinonesKinase inhibitors ossila.com
2-Fluoro-5-methylbenzoic acidPyrimidinone derivativesChronic pain (AC1 inhibitors) ossila.com
5-Fluoro-2-oxindole(Z)-5-fluoro-3-(furan-2-ylmethylene)indolin-2-oneα-Glucosidase inhibitors nih.gov

Q & A

Q. Basic Research Focus

¹H/¹³C NMR :

  • Fluorine Coupling : The fluorine atom at C5 causes splitting in adjacent protons (C4-H and C6-H). Expected doublets in ¹H NMR (δ ~7.2–7.8 ppm) .
  • Phenyl Group Confirmation : Aromatic protons from the phenyl group (C2) appear as multiplet peaks (δ ~7.3–7.5 ppm).

Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 234.06 (C₁₃H₉FO₂) .

IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1700 cm⁻¹) .

Advanced Tip : Use ¹⁹F NMR to confirm fluorine placement (δ ~-110 to -120 ppm for aromatic F) .

What experimental conditions optimize the stability of this compound during storage?

Q. Basic Research Focus

  • Storage : Store in airtight, light-resistant containers at 2–8°C to prevent photodegradation and moisture absorption .
  • Solubility : Prefers polar aprotic solvents (e.g., DMSO, DMF) for long-term stability. Avoid prolonged exposure to acidic/basic conditions to prevent decarboxylation .

Advanced Contradiction Analysis :
Conflicting solubility data may arise from impurities. Conduct thermal gravimetric analysis (TGA) to assess decomposition thresholds and differential scanning calorimetry (DSC) to identify phase transitions .

How can researchers mitigate low yields in the Suzuki-Miyaura coupling step for phenyl group introduction?

Q. Advanced Research Focus

Catalyst Optimization : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) to enhance coupling efficiency. Additives like K₂CO₃ improve base-mediated activation .

Solvent Screening : Compare yields in toluene, DMF, or dioxane. Higher yields are often observed in degassed toluene/ethanol mixtures (3:1 v/v) .

Byproduct Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to detect unreacted 2-bromo-5-fluorobenzoic acid or homocoupling byproducts .

Q. Advanced Research Focus

Mechanistic Studies :

  • Electrophilic Fluorination : Monitor reaction progress via ¹⁹F NMR to detect intermediates (e.g., Wheland complex). Adjust reaction temperature (0°C vs. RT) to minimize over-fluorination .
  • Radical Pathways : For metal-free fluorination, use UV-Vis spectroscopy to track radical initiators (e.g., AIBN) .

Computational Modeling :

  • DFT calculations (B3LYP/6-31G*) predict activation energies for fluorination at C5 vs. competing positions. Higher electron density at C5 (due to -COOH directing) favors fluorine incorporation .

How can researchers differentiate between this compound and its regioisomers using chromatography?

Q. Advanced Research Focus

HPLC Method :

  • Column: C18 (5 µm, 250 × 4.6 mm).
  • Mobile Phase: 0.1% TFA in water (A) and acetonitrile (B).
  • Gradient: 20% B to 80% B over 20 min.
  • Retention Times:
  • Target compound: 12.3 min.
  • 3-Fluoro isomer: 14.1 min.
  • 4-Phenyl byproduct: 9.8 min .

TLC Validation :

  • Silica gel plates, ethyl acetate/hexane (1:3).
  • Rf values: Target (0.45), 3-fluoro (0.38), 4-phenyl (0.55) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.